molecular formula C32H35N7 B11986881 4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11986881
M. Wt: 517.7 g/mol
InChI Key: MUWCKCBJURZGFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it particularly valuable for targeted research applications and potential therapeutic uses .

Properties

Molecular Formula

C32H35N7

Molecular Weight

517.7 g/mol

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-N,N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C32H35N7/c1-3-36(4-2)32-34-30(28-24-33-39(31(28)35-32)27-18-12-7-13-19-27)38-22-20-37(21-23-38)29(25-14-8-5-9-15-25)26-16-10-6-11-17-26/h5-19,24,29H,3-4,20-23H2,1-2H3

InChI Key

MUWCKCBJURZGFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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